Pyrazine-2,5-dicarboxamide

Vue d'ensemble

Description

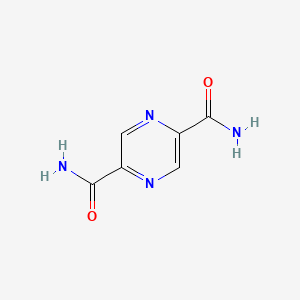

Pyrazine-2,5-dicarboxamide is a chemical compound characterized by a pyrazine ring substituted with two carboxamide groups at the 2 and 5 positions

Mécanisme D'action

Target of Action

Pyrazine-2,5-dicarboxamide, also known as Pyrazinamide (PZA), primarily targets nonreplicating persisters of Mycobacterium tuberculosis . These persisters are resistant to other tuberculosis (TB) drugs, making PZA a crucial component in drug combinations for treating drug-susceptible and drug-resistant TB .

Mode of Action

PZA acts differently from common antibiotics by inhibiting multiple targets such as energy production , trans-translation , and perhaps pantothenate/coenzyme A required for persister survival . The active form of PZA, pyrazinoic acid (POA) , is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .

Biochemical Pathways

PZA undergoes hydrolysis to its active form, pyrazinoic acid, via the bacterial enzyme pmcA . This enzyme is involved in the conversion of the prodrug PZA to the active form pyrazinoic acid . The active form then interacts with its targets, leading to the inhibition of essential biochemical pathways in the bacteria.

Pharmacokinetics

It’s known that pza is used in many combinations, indicating its bioavailability and ability to reach its target sites within the body .

Result of Action

The result of PZA’s action is the effective killing of nonreplicating persisters that other TB drugs fail to kill . This makes it an essential drug for inclusion in any drug combinations for treating drug-susceptible and drug-resistant TB .

Action Environment

The action, efficacy, and stability of PZA can be influenced by environmental factors. For instance, the antituberculous activity of PZA is enhanced by iron . Resistance to pza can develop quickly, especially when used in monotherapy . Therefore, it is typically used in combination with other drugs like isoniazid (INH) and rifampicin .

Analyse Biochimique

Biochemical Properties

Pyrazine-2,5-dicarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves hydrogen bonding, which facilitates the formation of three-dimensional supramolecular structures . These interactions are crucial for the compound’s stability and function in biochemical processes. This compound has been shown to interact with hepatic microsomal deamidase, which metabolizes it to pyrazinoic acid . This interaction highlights the compound’s role in metabolic pathways and its potential impact on cellular metabolism.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with hepatic microsomal deamidase leads to the production of pyrazinoic acid, which acts as an antimetabolite of nicotinamide and interferes with NAD biosynthesis . This interference can have significant effects on cellular energy production and overall cell function. Additionally, this compound’s ability to form hydrogen bonds and supramolecular structures may impact cell signaling and gene expression by altering the local cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound’s ability to form hydrogen bonds with other biomolecules is central to its function. These hydrogen bonds facilitate the formation of three-dimensional supramolecular structures, which can influence the compound’s stability and activity . Additionally, this compound’s interaction with hepatic microsomal deamidase results in the production of pyrazinoic acid, which inhibits NAD biosynthesis by acting as an antimetabolite of nicotinamide . This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been shown to form stable three-dimensional supramolecular structures through hydrogen bonding . Its interaction with hepatic microsomal deamidase and subsequent conversion to pyrazinoic acid can lead to changes in its effects over time . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, particularly in terms of NAD biosynthesis and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s interaction with hepatic microsomal deamidase and subsequent production of pyrazinoic acid can lead to dose-dependent effects on NAD biosynthesis and cellular metabolism At lower doses, this compound may have minimal impact on cellular function, while higher doses can result in significant inhibition of NAD biosynthesis and potential toxic effects

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with hepatic microsomal deamidase. This enzyme metabolizes this compound to pyrazinoic acid, which then becomes a substrate for xanthine oxidase . The resulting 5-hydroxypyrazinoic acid acts as an antimetabolite of nicotinamide and interferes with NAD biosynthesis. This metabolic pathway highlights the compound’s role in cellular energy production and its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its ability to form hydrogen bonds and supramolecular structures. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Additionally, this compound’s interaction with hepatic microsomal deamidase and subsequent conversion to pyrazinoic acid can influence its distribution within the body

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to form hydrogen bonds and supramolecular structures. These interactions can direct the compound to specific cellular compartments, where it can exert its effects . Additionally, the compound’s interaction with hepatic microsomal deamidase and subsequent production of pyrazinoic acid can impact its localization within the cell

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrazine-2,5-dicarboxamide can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylpyrazine using selenium dioxide to produce pyrazine-2,5-dicarboxylic acid, which is then converted to this compound . Another method involves the reaction of dimethyl pyrazine-2,5-dicarboxylate with ammonia in methanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Pyrazine-2,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: Conversion to pyrazine-2,5-dicarboxylic acid.

Reduction: Formation of pyrazine-2,5-dicarboxylic acid derivatives.

Substitution: Nucleophilic substitution reactions, particularly at the carboxamide groups.

Common Reagents and Conditions:

Oxidation: Selenium dioxide in an appropriate solvent.

Reduction: Hydrogen gas with a suitable catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Pyrazine-2,5-dicarboxylic acid.

Reduction: Reduced derivatives of this compound.

Substitution: Substituted this compound derivatives.

Applications De Recherche Scientifique

Pyrazine-2,5-dicarboxamide has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core structure.

Pyrazine-2,5-dicarboxylic acid: The oxidized form of pyrazine-2,5-dicarboxamide.

Dimethyl pyrazine-2,5-dicarboxylate: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual carboxamide groups, which confer distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and materials science.

Activité Biologique

Pyrazine-2,5-dicarboxamide (also known as 2,5-pyrazinedicarboxamide) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C6H6N2O4

- Molecular Weight : 170.12 g/mol

- CAS Number : 122-05-4

- Solubility : Slightly soluble in water

- Melting Point : Approximately 255°C to 260°C

Synthesis

This compound can be synthesized through various methods, including the oxidation of 2,5-dimethylpyrazine. The process typically involves the use of selenium dioxide as an oxidizing agent, leading to the formation of the dicarboxylic acid which can subsequently be converted into the amide form through amination reactions .

Antimicrobial Properties

Research has indicated that pyrazine derivatives exhibit significant antimicrobial activity. A study focusing on pyrazine-2-substituted carboxamide derivatives demonstrated their effectiveness against various bacterial strains, including Leuconostoc mesenteroides. The compounds showed a dose-dependent inhibition of bacterial growth, suggesting potential applications as antimicrobial agents .

Anticancer Activity

Some studies have explored the anticancer properties of pyrazine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation. In vitro assays revealed promising results where certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating their potential role in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The compound's structure allows it to fit into the active sites of enzymes or receptors involved in metabolic pathways, potentially disrupting normal cellular functions and leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies and Research Findings

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of pyrazine derivatives.

- Methodology : Disc diffusion method and minimum inhibitory concentration (MIC) tests were employed.

- Findings : Pyrazine derivatives inhibited the growth of various pathogens with MIC values ranging from 50 to 200 µg/mL. The most effective derivative was found to be a substituted variant that showed a significant reduction in bacterial viability compared to controls .

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects of pyrazine derivatives on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of pyrazine derivatives.

- Findings : Certain derivatives exhibited IC50 values as low as 30 µM against breast cancer cell lines, indicating strong anticancer potential .

Summary Table of Biological Activities

| Activity Type | Compound | Efficacy/Remarks |

|---|---|---|

| Antimicrobial | Pyrazine Derivatives | Inhibition against Leuconostoc mesenteroides |

| Anticancer | Pyrazine Derivatives | IC50 ~30 µM on breast cancer cells |

| Mechanism | Enzyme Inhibition | Disruption of metabolic pathways |

Propriétés

IUPAC Name |

pyrazine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLHVSIBXXMHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563380 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-27-4 | |

| Record name | Pyrazine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Pyrazine-2,5-dicarboxamide in forming metal complexes?

A: this compound and its derivatives can act as multidentate ligands, meaning they can bind to metal ions through multiple atoms. [, ]. This property allows them to form stable complexes with transition metals like copper(II), as demonstrated by the formation of dinuclear copper(II) complexes with ligands derived from this compound []. The specific arrangement of the nitrogen and oxygen atoms within the molecule allows for the formation of stable chelate rings with the metal ions.

Q2: How does the structure of this compound derivatives influence their magnetic properties?

A: Research has shown that subtle changes in the structure of this compound-based ligands can significantly impact the magnetic properties of their copper(II) complexes []. For instance, increasing the length of the carbon chain within the ligand can switch the magnetic coupling from weak antiferromagnetic to weak ferromagnetic []. This highlights the importance of structural modifications in tuning the magnetic behavior of these complexes.

Q3: Can this compound derivatives undergo dimerization, and if so, under what conditions?

A: Yes, certain derivatives, specifically 5-aminoisoxazoles, can undergo thermally induced dimerization to produce Pyrazine-2,5-dicarboxamides []. This reaction pathway highlights the versatility of these compounds and their potential as precursors in organic synthesis.

Q4: How do this compound derivatives arrange themselves in solid-state structures?

A: Crystallographic studies have revealed that this compound derivatives tend to adopt extended conformations in the solid state, with the substituent groups on the pyrazine ring playing a key role in their three-dimensional packing arrangements []. This understanding of their solid-state structures is crucial for understanding their physical properties and potential applications in materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.